N-(6-Acetamido-3-hydroxypyrimidin-4(3H)-ylidene)acetamide
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Overview
Description
N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide typically involves the reaction of substituted amines with cyanoacetates under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides
- N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides
- N-phenylacetamide sulphonamides
Uniqueness
N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide is unique due to its specific structural features, such as the presence of both acetamido and pyrimidinone moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
7399-92-0 |
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Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-(6-acetylimino-1-hydroxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H10N4O3/c1-5(13)10-7-3-8(11-6(2)14)12(15)4-9-7/h3-4,15H,1-2H3,(H,10,13) |
InChI Key |
ZSWAPMUMEZJBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=O)C)N(C=N1)O |
Origin of Product |
United States |
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